molecular formula C20H18O3 B7785007 1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone

1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone

Cat. No.: B7785007
M. Wt: 306.4 g/mol
InChI Key: QVPYHHHDDCSAQI-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone is an organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are considered as biogenetic precursors for flavonoids and isoflavonoids . This compound features a unique structure with a methoxy group and a naphthalen-1-ylmethoxy group attached to a phenyl ring, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone can be achieved through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aromatic aldehyde with an acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually carried out under reflux conditions in ethanol or methanol as the solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone can be compared with other chalcone derivatives and naphthopyran compounds. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-14(21)16-10-11-19(20(12-16)22-2)23-13-17-8-5-7-15-6-3-4-9-18(15)17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPYHHHDDCSAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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